

Comparative docking studies of isoquinoline-based enzyme inhibitors

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Compound of Interest

Compound Name: *Isoquinoline-6-carbonitrile*

Cat. No.: *B034642*

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A Comparative Guide to the Molecular Docking of Isoquinoline-Based Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in silico performance of various isoquinoline-based enzyme inhibitors, supported by experimental data from recent scientific literature. The objective is to offer a clear, data-driven resource for researchers engaged in the design and development of novel therapeutics targeting key enzymes in various disease pathways.

Comparative Docking Performance of Isoquinoline Derivatives

Molecular docking is a pivotal computational technique used to predict the binding affinity and interaction patterns of small molecules with their protein targets. The following tables summarize the docking scores and, where available, the corresponding experimental inhibitory activities (IC_{50} or K_i values) of various isoquinoline derivatives against a range of clinically relevant enzymes. Lower docking scores generally indicate a higher predicted binding affinity.

Kinase Inhibitors

Compound Class/Derivative	Target Enzyme	PDB ID	Docking Score (kcal/mol)	IC ₅₀ /K _i (nM)
Chalcone-Thiadiazolyl-Isoquinoline	Cyclin-Dependent Kinase 2 (CDK2)	-	Strong Affinity	-
Chalcone-Thiadiazolyl-Isoquinoline	Epidermal Growth Factor Receptor (EGFRTK)	-	Strong Affinity	-
Chalcone-Thiadiazolyl-Isoquinoline	Vascular Endothelial Growth Factor Receptor (VEGFRTK)	-	Moderate Affinity	-
1H-pyrrolo[3,2-g]isoquinolines	Haspin Kinase	-	-	10 - 80
1,2,3,4-tetrahydroisoquinolines	Anaplastic Lymphoma Kinase (ALK)	-	-	Comparable to LDK378

Cholinesterase Inhibitors

Compound/Alkaloid	Target Enzyme	PDB ID	Docking Score (kcal/mol)	IC ₅₀ (µg/mL)
Berberine	Acetylcholinesterase (AChE)	-	-	0.72 ± 0.04
Palmatine	Acetylcholinesterase (AChE)	-	-	6.29 ± 0.61
(-)-Corydalmine	Acetylcholinesterase (AChE)	-	-	-
Aromoline	Butyrylcholinesterase (BuChE)	-	-	0.82 ± 0.10 µM

Topoisomerase Inhibitors

Compound Class/Derivative	Target Enzyme	PDB ID	Docking Score (kcal/mol)	IC ₅₀ (µM)
5-piperazinyl indeno[1,2-c]isoquinoline 7f	Topoisomerase I	-	-	Potent
Indolo[3,2-c]quinoline derivative 5g	Topoisomerase I	-	-	2.9
Indolo[3,2-c]quinoline derivative 8	Topoisomerase II	-	-	6.82
N-(3-morpholinopropyl)-substituted isoquinoline 3	Topoisomerase I	-	-	-

Other Enzyme Inhibitors

Compound Class/Derivative	Target Enzyme	PDB ID	Docking Score (kcal/mol)
Quinoline Derivative	HIV Reverse Transcriptase	4I2P	-10.675
Coptisine	SARS-CoV-2 Main Protease (Mpro)	-	-9.15

Detailed Experimental Protocols

The following is a representative molecular docking protocol synthesized from methodologies reported in studies of isoquinoline derivatives.^[1] This protocol outlines the standard steps involved in performing in silico docking studies.

1. Protein Preparation

- Retrieval: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB).
- Preprocessing: The protein structure is prepared for docking.^[1] This typically involves:
 - Removal of water molecules and any co-crystallized ligands.^[1]
 - Addition of polar hydrogen atoms.^{[1][2]}
 - Assignment of partial atomic charges (e.g., Kollman charges).^{[1][2]}
 - Energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation

- Structure Generation: The 2D structures of the isoquinoline-based inhibitors are drawn using chemical drawing software and converted to 3D structures.
- Energy Minimization: The energy of the 3D ligand structures is minimized using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.^[1]

3. Molecular Docking Simulation

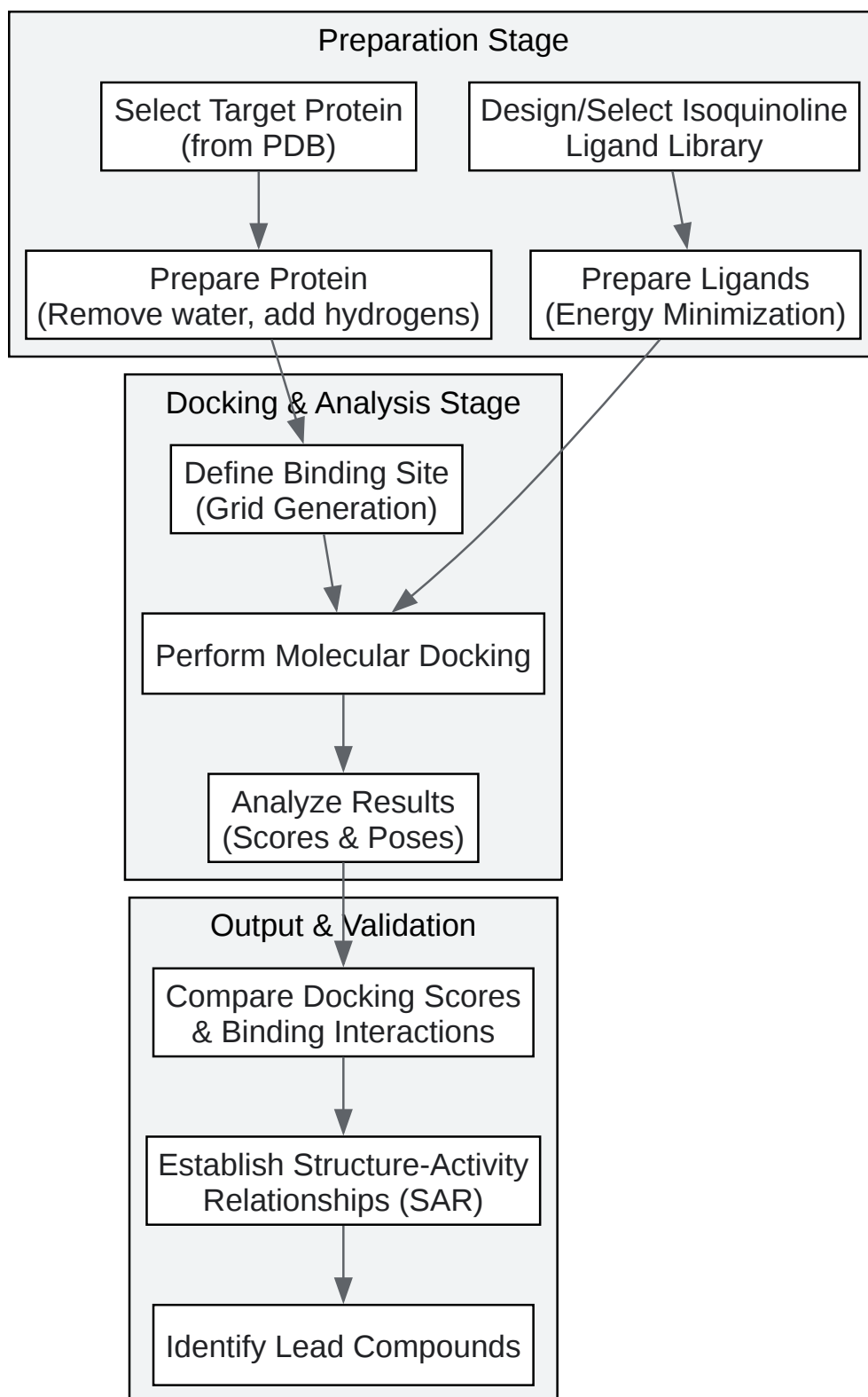
- **Grid Generation:** A grid box is defined around the active site of the protein.^[1] The dimensions and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.^[1]
- **Docking Algorithm:** A docking program (e.g., AutoDock Vina, GOLD, or Maestro) is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.^[1] These programs employ scoring functions to estimate the binding affinity (docking score) for each pose.^[1]

4. Analysis of Docking Results

- **Binding Affinity Evaluation:** The docking scores (e.g., in kcal/mol) are used to rank the ligands based on their predicted binding affinity for the target protein. A more negative score generally indicates a stronger binding affinity.^[1]
- **Interaction Analysis:** The best-docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π - π stacking) between the ligand and the amino acid residues of the protein's active site.^{[1][3]} This analysis provides insights into the molecular basis of the interaction.

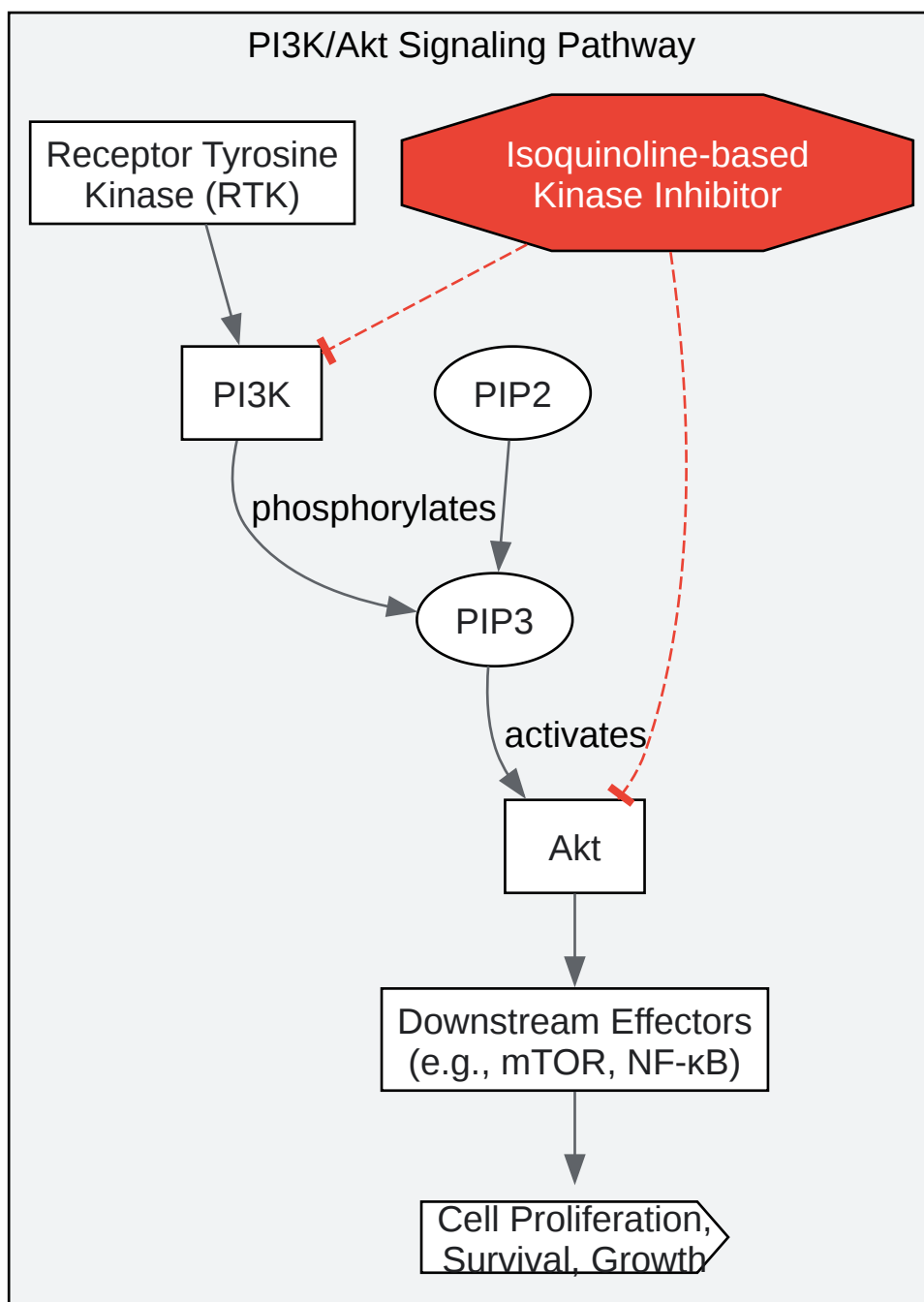
Visualizations: Workflows and Signaling Pathways

To better understand the logical flow of a comparative docking study and the biological context of enzyme inhibition, the following diagrams are provided.



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Caption: A generalized workflow for comparative molecular docking studies.



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Caption: Inhibition of the PI3K/Akt signaling pathway by an isoquinoline-based inhibitor.

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